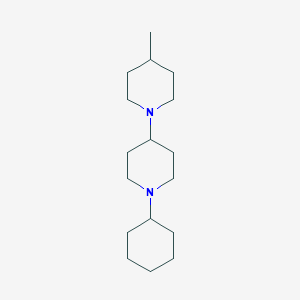![molecular formula C24H30N2O2 B247469 (3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247469.png)
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a phenylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the acylation of 4-(4-phenylcyclohexyl)piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Aplicaciones Científicas De Investigación
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxybenzoyl)-4-(4-methylcyclohexyl)piperazine
- 1-(3-Methoxybenzoyl)-4-(4-ethylcyclohexyl)piperazine
- 1-(3-Methoxybenzoyl)-4-(4-propylcyclohexyl)piperazine
Uniqueness
(3-METHOXYPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of both a methoxybenzoyl group and a phenylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C24H30N2O2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30N2O2/c1-28-23-9-5-8-21(18-23)24(27)26-16-14-25(15-17-26)22-12-10-20(11-13-22)19-6-3-2-4-7-19/h2-9,18,20,22H,10-17H2,1H3 |
Clave InChI |
TZAZCMGWDDJOPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
![1-NAPHTHYL[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE](/img/structure/B247400.png)
METHANONE](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)




![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
